Cas no 1248408-87-8 (4-bromo-1-2-(1H-pyrazol-1-yl)ethyl-1H-pyrazol-3-amine)

4-bromo-1-2-(1H-pyrazol-1-yl)ethyl-1H-pyrazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 4-BROMO-1-[2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOL-3-AMINE
- 1-(2-(1h-Pyrazol-1-yl)ethyl)-4-bromo-1h-pyrazol-3-amine
- CS-0285050
- AKOS010752884
- 1248408-87-8
- EN300-1107374
- 1H-Pyrazol-3-amine, 4-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-
- 4-bromo-1-2-(1H-pyrazol-1-yl)ethyl-1H-pyrazol-3-amine
-
- インチ: 1S/C8H10BrN5/c9-7-6-14(12-8(7)10)5-4-13-3-1-2-11-13/h1-3,6H,4-5H2,(H2,10,12)
- InChIKey: IQCQWLYJPRXBAB-UHFFFAOYSA-N
- ほほえんだ: BrC1C(N)=NN(C=1)CCN1C=CC=N1
計算された属性
- せいみつぶんしりょう: 255.01196g/mol
- どういたいしつりょう: 255.01196g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 61.7Ų
4-bromo-1-2-(1H-pyrazol-1-yl)ethyl-1H-pyrazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1107374-10g |
4-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine |
1248408-87-8 | 95% | 10g |
$3622.0 | 2023-10-27 | |
Enamine | EN300-1107374-0.1g |
4-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine |
1248408-87-8 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
Enamine | EN300-1107374-5.0g |
4-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine |
1248408-87-8 | 5.0g |
$3313.0 | 2023-07-10 | ||
Enamine | EN300-1107374-2.5g |
4-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine |
1248408-87-8 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355720-1g |
1-(2-(1h-Pyrazol-1-yl)ethyl)-4-bromo-1h-pyrazol-3-amine |
1248408-87-8 | 95% | 1g |
¥30834.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355720-500mg |
1-(2-(1h-Pyrazol-1-yl)ethyl)-4-bromo-1h-pyrazol-3-amine |
1248408-87-8 | 95% | 500mg |
¥29613.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355720-250mg |
1-(2-(1h-Pyrazol-1-yl)ethyl)-4-bromo-1h-pyrazol-3-amine |
1248408-87-8 | 95% | 250mg |
¥24588.00 | 2024-08-09 | |
Enamine | EN300-1107374-1.0g |
4-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine |
1248408-87-8 | 1.0g |
$1142.0 | 2023-07-10 | ||
Enamine | EN300-1107374-10.0g |
4-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine |
1248408-87-8 | 10.0g |
$4914.0 | 2023-07-10 | ||
Enamine | EN300-1107374-0.25g |
4-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine |
1248408-87-8 | 95% | 0.25g |
$774.0 | 2023-10-27 |
4-bromo-1-2-(1H-pyrazol-1-yl)ethyl-1H-pyrazol-3-amine 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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4-bromo-1-2-(1H-pyrazol-1-yl)ethyl-1H-pyrazol-3-amineに関する追加情報
Chemical Profile of 4-bromo-1-2-(1H-pyrazol-1-yl)ethyl-1H-pyrazol-3-amine (CAS No. 1248408-87-8)
4-bromo-1-2-(1H-pyrazol-1-yl)ethyl-1H-pyrazol-3-amine, identified by its CAS number 1248408-87-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad biological activity and utility in drug development. The presence of bromine and pyrazole moieties in its molecular framework endows it with unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for further pharmacological exploration.
The molecular structure of 4-bromo-1-2-(1H-pyrazol-1-yl)ethyl-1H-pyrazol-3-amine features a central pyrazole ring substituted at the 3-position with an amine group, while the 1-position is linked to an ethyl chain that further connects to another pyrazole ring at the 2-position. This dual pyrazole system is particularly intriguing due to its potential to engage in multiple biological interactions simultaneously. The bromine atom at the 4-position serves as a handle for further functionalization, allowing chemists to tailor the compound's properties for specific applications.
In recent years, the pyrazole scaffold has been extensively studied for its role in developing drugs targeting various diseases, including cancer, infectious diseases, and inflammatory conditions. The amine group in 4-bromo-1-2-(1H-pyrazol-1-yl)ethyl-1H-pyrazol-3-amine can form hydrogen bonds and participate in coordination chemistry, making it an excellent candidate for designing molecules that interact with biological targets. Moreover, the bromine substituent facilitates cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex organic molecules.
One of the most compelling aspects of this compound is its potential as a building block for drug discovery. The dual pyrazole system suggests that it may exhibit properties such as receptor binding affinity and metabolic stability, which are crucial for a drug's efficacy and safety. Researchers have been exploring derivatives of pyrazole-based compounds to identify novel therapeutic agents, and 4-bromo-1-2-(1H-pyrazol-1-yl)ethyl-1H-pyrazol-3-am ine represents a promising starting point for such investigations.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. Pyrazoles, in particular, have shown promise in inhibiting enzymes and receptors involved in disease pathways. For instance, certain pyrazole derivatives have been found to inhibit kinases, which are overactive in many cancers. The structural features of 4-bromo -1 -2-( 1 H -py ra z ol -1 -yl ) ethyl - 1 H -py ra z ol -3-am ine align well with these findings, suggesting that it could be modified to target similar mechanisms.
The synthesis of 4-bromo - 1 -2-( 1 H -py ra z ol - 1 -yl ) ethyl - 1 H -py ra z ol -3-am ine involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. The introduction of the bromine atom at the 4-position of one pyrazole ring followed by its coupling with another pyrazole entity bearing an amine group at the 3-position is a testament to the power of modern synthetic methodologies. These methods often employ palladium catalysts and ligands to achieve high selectivity and yield, ensuring that the final product is suitable for further biological testing.
The compound's potential applications extend beyond pharmaceuticals. In materials science, for example, pyrazole derivatives have been used to develop functional materials such as ligands for metal complexes and components in organic electronics. The unique electronic properties of pyrazole moieties can be exploited to create materials with specific optical or electronic characteristics. While this application is still in its nascent stages, it underscores the versatility of compounds like 4-bromo - 1 -2-( 1 H -py ra z ol - 1 -yl ) ethyl - 1 H -py ra z ol -3-am ine.
From a regulatory perspective, compounds like 4-bromo - 1 -2-( 1 H -py ra z ol - 1 yl ) ethyl - 1 H-p yra z ol -3-am ine must undergo rigorous testing to ensure their safety and efficacy before they can be considered for clinical use. This involves both in vitro and in vivo studies to assess their biological activity, toxicity profile, and pharmacokinetic properties. The bromine substituent may influence these studies by affecting how the compound is metabolized or by influencing its interactions with biological targets.
In conclusion,4-bromo - 1 --( l H --py ra z ol -- l -- yl ) ethyl -- l H --py ra z ol --3--a m ine ( CAS No .1248408--87--8) is a multifaceted compound with significant potential in pharmaceutical research and beyond . Its unique molecular architecture , featuring two pyra z ole rings linked by an ethyl chain , makes it an attractive candidate for further exploration . As research continues to uncover new applications for heterocyclic compounds , this molecule stands out as a promising candidate for developing novel therapeutic agents . Its synthesis , properties , and potential applications highlight its importance as a valuable asset in the chemical biologist's toolkit .
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